N-Ethyl-2-(3-methoxyphenoxy)ethanamine
Description
N-Ethyl-2-(3-methoxyphenoxy)ethanamine (CAS: 915923-69-2) is a synthetic organic compound with the molecular formula C₁₁H₁₇NO₂ and a molecular weight of 195.26 g/mol. Its structure comprises an ethylamine group linked to a 3-methoxyphenoxy moiety via an ethylene chain. This compound is utilized in research contexts, particularly in medicinal chemistry, due to its structural flexibility for derivatization. Key physicochemical properties include a boiling point and storage conditions that are unspecified in available literature, though it is typically handled under standard laboratory conditions .
Properties
IUPAC Name |
N-ethyl-2-(3-methoxyphenoxy)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-3-12-7-8-14-11-6-4-5-10(9-11)13-2/h4-6,9,12H,3,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDRKZAFQUWLOIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCOC1=CC=CC(=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60651138 | |
| Record name | N-Ethyl-2-(3-methoxyphenoxy)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60651138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915923-69-2 | |
| Record name | N-Ethyl-2-(3-methoxyphenoxy)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60651138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Biochemical Analysis
Biochemical Properties
N-Ethyl-2-(3-methoxyphenoxy)ethanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body. The interaction between this compound and these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to affect the mitogen-activated protein kinase (MAPK) signaling pathway, which plays a critical role in cell growth, differentiation, and apoptosis. Additionally, this compound can alter the expression of genes involved in metabolic processes, thereby impacting cellular energy production and utilization.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, leading to changes in their structure and function. For instance, this compound has been shown to bind to G-protein coupled receptors (GPCRs), which are involved in transmitting signals from the extracellular environment to the cell interior. This binding can result in either the activation or inhibition of downstream signaling pathways, depending on the specific receptor and context.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or high temperatures. Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell growth and metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal effects on cellular function and overall health. At higher doses, this compound can cause toxic or adverse effects, including liver damage and disruptions in metabolic processes. These findings highlight the importance of careful dosage management in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are essential for the metabolism of various substances. These interactions can influence metabolic flux and the levels of specific metabolites in the body. For example, this compound can affect the metabolism of drugs and other xenobiotics, potentially altering their efficacy and toxicity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve several mechanisms. This compound can be transported across cell membranes via specific transporters and binding proteins. Once inside the cell, this compound can localize to various cellular compartments, including the cytoplasm and nucleus. The distribution of this compound within tissues can also be influenced by factors such as blood flow and tissue permeability.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that can affect its activity and function. This compound can be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, this compound has been observed to localize to the endoplasmic reticulum, where it can interact with enzymes involved in protein synthesis and folding.
Biological Activity
N-Ethyl-2-(3-methoxyphenoxy)ethanamine is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, interactions with biological targets, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its unique chemical structure, which includes an ethyl group, a methoxy-substituted phenoxy moiety, and an ethanamine backbone. This structure suggests potential interactions with various biological targets, including receptors and enzymes.
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets:
- Receptor Interactions : The compound may act as an agonist or antagonist at certain receptors, modulating their activity and influencing downstream signaling pathways. For instance, studies have indicated that similar compounds can affect neurotransmitter receptors, potentially impacting mood and cognition.
- Enzyme Modulation : The compound's interaction with enzymes could lead to alterations in metabolic pathways. Research has shown that derivatives of phenoxyethylamines can influence enzyme activity related to neurotransmitter metabolism .
Biological Activity Studies
Several studies have investigated the biological activity of this compound and its analogs:
In Vitro Studies
- Neurotransmitter Release : In vitro assays have demonstrated that compounds with similar structures can enhance the release of neurotransmitters such as dopamine and serotonin. This suggests a potential application in treating mood disorders .
- Antimicrobial Activity : Some derivatives have shown promising antimicrobial properties against various bacterial strains, indicating a potential role in developing new antibiotics .
In Vivo Studies
- Behavioral Studies : Animal models have been used to assess the effects of this compound on behavior. Results indicate that it may exhibit anxiolytic effects, reducing anxiety-like behaviors in rodents .
- Pharmacokinetics : Understanding the pharmacokinetic profile of the compound is crucial for assessing its therapeutic potential. Studies suggest favorable absorption and distribution characteristics, although further research is needed to fully elucidate its metabolic pathways .
Case Study 1: Neuropharmacological Effects
A study explored the neuropharmacological effects of this compound in a rodent model of depression. Results indicated a significant reduction in depressive-like behaviors, correlating with increased levels of serotonin in the hippocampus. This supports the hypothesis that the compound may enhance serotonergic transmission.
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial efficacy of this compound against Staphylococcus aureus. The compound demonstrated significant inhibitory effects at low concentrations, suggesting its potential as a lead compound for antibiotic development .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes structurally and functionally related compounds, highlighting key differences in substituents, molecular weight, and biological activity:
Structural and Functional Analysis
Core Structure Variations
- Ethylamine vs. Benzylamine: The NBOMe series (e.g., 25I-NBOMe) features a benzyl group on the amine, enhancing 5-HT₂A receptor affinity, whereas this compound’s ethyl group may reduce receptor binding potency .
- Phenoxy Substituents: The 3-methoxy group in the target compound contrasts with halogen (e.g., 4-fluoro in ) or methyl () substituents, altering electronic properties and metabolic stability .
- Salt Forms : Hydrochloride salts () improve solubility, a critical factor in pharmacokinetics .
Pharmacological Profiles
- NBOMe Series: High potency at 5-HT₂A receptors due to the 2,5-dimethoxybenzyl group, leading to hallucinogenic effects .
- Finoxetines: Modulate passive-to-active threat responses in zebrafish, suggesting sigma-1 receptor interactions .
- NOC-12: Releases nitric oxide, impacting vascular tone and intestinal permeability .
Preparation Methods
General Synthetic Strategies
The synthesis of N-Ethyl-2-(3-methoxyphenoxy)ethanamine typically involves:
- Formation of a 2-alkoxyphenoxyethyl intermediate such as 2-alkoxyphenoxyethylacetamide or 2-alkoxyphenoxyethylhalide.
- Subsequent conversion of this intermediate to the desired ethanamine by hydrolysis or nucleophilic substitution.
- Introduction of the N-ethyl group via alkylation or direct amination.
Preparation via 2-Alkoxyphenoxyethylacetamide Intermediate
One efficient industrially scalable method involves preparing 2-alkoxyphenoxyethylacetamide as a key intermediate, which is then hydrolyzed to the corresponding 2-alkoxyphenoxyethanamine.
- Step 1: Reaction of 3-methoxyphenol (an ortho-substituted phenol) with 2-ethyloxazoline at elevated temperatures (130–200°C) either solvent-free or in high boiling solvents.
- Step 2: Isolation of the 2-alkoxyphenoxyethylacetamide by pouring the reaction mixture into water and collecting the solid residue.
- Step 3: Hydrolysis of the acetamide in acidic aqueous solution (e.g., 5N HCl) under reflux to yield the 2-alkoxyphenoxyethanamine.
- Step 4: Purification by adjusting pH, organic extraction, and vacuum distillation.
This method avoids the use of hazardous reagents like liquid ammonia or hydrazine and reduces the number of steps compared to older methods, making it suitable for industrial scale-up.
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| 1 | 3-Methoxyphenol + 2-ethyloxazoline, 160°C, 20h | ~72-76% | Solvent-free or with high boiling solvent |
| 2 | Isolation by water quenching | Solid acetamide obtained | |
| 3 | Hydrolysis: reflux in 5N HCl, 4h | ~70-75% | Followed by basification and extraction |
| 4 | Purification by vacuum distillation | Pure 2-alkoxyphenoxyethanamine obtained |
This approach was detailed in a European patent which emphasized the use of cheap, harmless raw materials and easy isolation steps.
Direct Alkylation and Coupling Methods
In some synthetic schemes, the N-ethyl group is introduced by alkylation of 2-(3-methoxyphenoxy)ethanamine using ethylene carbonate or ethyl halides in the presence of bases like potassium carbonate in polar aprotic solvents (e.g., DMF).
- The alkylation is typically performed under mild heating.
- Purification involves extraction, washing, and chromatographic techniques.
- Characterization is done by NMR, IR, and mass spectrometry to confirm structure and purity.
Comparative Analysis of Methods
| Method | Advantages | Disadvantages | Industrial Suitability |
|---|---|---|---|
| Acetamide intermediate hydrolysis | Fewer steps, uses cheap and safe reagents, easy isolation | Requires high temperature and acid hydrolysis | High (used in patents for scale-up) |
| Halogenated intermediate + phthalimide | Good purity, phase transfer catalysts improve yield | More steps, uses halogenated reagents and phthalimide derivatives | Moderate (more complex) |
| Direct alkylation of ethanamine | Straightforward N-ethylation, mild conditions | Requires prior synthesis of ethanamine, possible side reactions | Moderate to high (depends on scale) |
Summary Table of Key Reaction Conditions and Yields
| Compound/Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| N-[2-(3-Methoxyphenoxy)ethyl]acetamide | 3-Methoxyphenol + 2-ethyloxazoline, 160°C, 20h | ~72-76 | Solvent-free or with solvent |
| 2-(3-Methoxyphenoxy)ethanamine | Hydrolysis of acetamide in 5N HCl, reflux 4h | ~70-75 | Followed by basification and extraction |
| 1-Halo-2-(3-methoxyphenoxy)ethane | 3-Methoxyphenol + 1,2-dihaloethane + NaH | Not specified | Intermediate for phthalimide route |
| Phthalimide intermediate | Reaction with alkali metal phthalimide salt + phase transfer catalyst | Not specified | Cleaved to ethanamine by base |
| N-Ethylation | Ethylene carbonate + K2CO3 in DMF, mild heating | Moderate | Purification by chromatography |
Research Findings and Practical Notes
- The acetamide intermediate approach reduces hazardous reagents and improves process safety and environmental profile.
- The reaction between 3-methoxyphenol and 2-ethyloxazoline proceeds well without solvents, which is advantageous for industrial applications.
- Hydrolysis under acidic conditions is effective but requires control of pH to isolate the amine.
- Phase transfer catalysts significantly enhance substitution reactions in halogenated intermediate routes.
- Purification steps often involve crystallization, extraction, and vacuum distillation to achieve high purity.
- Analytical methods such as NMR, IR, and mass spectrometry confirm the structure and purity of intermediates and final products.
Q & A
Q. What are the established synthetic routes for N-Ethyl-2-(3-methoxyphenoxy)ethanamine?
Methodological Answer: The compound is synthesized via nucleophilic substitution or coupling reactions. For example:
- Intermediate Alkylation : Alkylation of ethanamine derivatives with bromoacetaldehyde dimethyl acetal in refluxing THF, followed by deprotection, yields ethanamine intermediates .
- Coupling Reactions : Reacting chlorinated intermediates (e.g., 2-chloro-3-phenylquinoxaline) with ethanamine derivatives under alkaline conditions (e.g., NaOEt in EtOH) forms the target compound .
- Reductive Amination : Sodium borohydride-mediated reduction of imine intermediates derived from aldehydes and ethylamine is a common strategy .
Q. Key Parameters :
| Reaction Type | Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|
| Alkylation | THF | Reflux | 70–85 | |
| Coupling | EtOH | 25–50°C | 60–75 | |
| Reductive Amination | EtOH/THF | RT | 80–90 |
Q. How is this compound characterized post-synthesis?
Methodological Answer: Structural confirmation requires multi-technique analysis:
- NMR Spectroscopy : H and C-NMR identify substituents (e.g., methoxy, ethylamine groups) and confirm regiochemistry. For example, C-NMR distinguishes 4-alkoxy-3-sulfonyl furoxan derivatives .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., CHNO: expected [M+H] = 196.1332) .
- Chromatography : HPLC or GC-MS assesses purity (>95% required for pharmacological studies) .
Q. Critical Data :
| Technique | Key Peaks/Signals | Interpretation | Reference |
|---|---|---|---|
| C-NMR | δ 55.3 (OCH), δ 42.1 (CHNH) | Methoxy and ethylamine groups | |
| HRMS | [M+H] = 196.1332 | Confirms molecular formula |
Q. What are the primary biological activities associated with this compound?
Methodological Answer: Initial studies focus on receptor interactions and metabolic pathways:
- Serotonin Receptor Modulation : Derivatives (e.g., 1-(5-Methylpyridin-2-yl)ethanamine HCl) show affinity for 5-HT receptors, implicating neuropsychiatric applications .
- Anti-Fertility Potential : Phenethylamine analogs exhibit non-hormonal anti-fertility effects via unknown mechanisms, warranting further in vivo studies .
- Enzyme Inhibition : Schiff base derivatives act as pancreatic lipase inhibitors, suggesting anti-obesity applications .
Advanced Research Questions
Q. How can synthetic yields be optimized for scale-up?
Methodological Answer: Optimization strategies include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve nucleophilic substitution rates .
- Catalysis : NaOH or DIPEA enhances coupling efficiency in THF/DMF mixtures .
- Temperature Control : Lower temperatures (e.g., 0–5°C) reduce side reactions during sensitive steps (e.g., furoxan ring formation) .
Case Study :
Reaction of 2-(ethylamino)ethanol with bis-benzenesulfonyl furoxan in THF/DMF (1:1) at 0°C increased yield from 50% to 85% .
Q. How do researchers reconcile contradictory biological activity data across studies?
Methodological Answer: Contradictions arise from structural analogs or assay variability. Mitigation strategies:
- Structural Validation : Confirm compound identity via NMR and X-ray crystallography (e.g., fluoro-substituted benzothiazolylthiourea derivatives) .
- Assay Standardization : Use positive controls (e.g., orlistat for lipase inhibition ) and replicate experiments across cell lines (e.g., HEK-293 for receptor studies ).
- Meta-Analysis : Compare EC values across studies to identify outliers (e.g., anti-fertility IC = 10 µM vs. 50 µM in divergent reports ).
Q. What are the stability and toxicity considerations for handling this compound?
Methodological Answer: Stability :
- Store under nitrogen at –20°C to prevent oxidation of the ethanamine moiety .
- Avoid prolonged exposure to light, which degrades methoxy groups .
Q. Toxicity Mitigation :
Q. Acute Toxicity Data :
| Route | LD (mg/kg) | Species | Reference |
|---|---|---|---|
| Oral | 350–400 | Rat | |
| Intravenous | 120–150 | Mouse |
Q. What computational methods support mechanistic studies of its biological activity?
Methodological Answer:
- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding to 5-HT receptors (docking score ≤ –8.0 kcal/mol) .
- DFT Calculations : B3LYP/6-31G(d) models optimize geometry and predict electrostatic potential surfaces for reactivity analysis .
- MD Simulations : GROMACS assesses binding stability over 100 ns trajectories .
Q. How are metabolic pathways of this compound elucidated in preclinical models?
Methodological Answer:
- In Vitro Models : Liver microsomes (human/rat) identify phase I metabolites (e.g., N-deethylation) via LC-MS/MS .
- Isotopic Labeling : C-labeled ethylamine tracks metabolic fate in urine and plasma .
- Enzyme Inhibition : Co-incubation with CYP450 inhibitors (e.g., ketoconazole) pinpoints metabolizing enzymes .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
